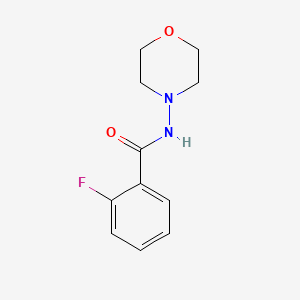

2-fluoro-N-4-morpholinylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-N-morpholin-4-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O2/c12-10-4-2-1-3-9(10)11(15)13-14-5-7-16-8-6-14/h1-4H,5-8H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOLTXGIOSYCWEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1NC(=O)C2=CC=CC=C2F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49824308 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the primary synthetic pathways for 2-fluoro-N-(morpholin-4-yl)benzamide, a compound of interest in medicinal chemistry and drug development due to the prevalence of the morpholine moiety in bioactive molecules. This document provides a comprehensive overview of two core synthetic strategies, complete with detailed experimental protocols and characterization data for a closely related analogue, intended to serve as a valuable resource for researchers in the field.

Introduction

2-fluoro-N-(morpholin-4-yl)benzamide incorporates a 2-fluorobenzoyl group attached to a morpholine ring via an amide linkage. The morpholine heterocycle is a common scaffold in a wide array of biologically active compounds, known to confer favorable pharmacokinetic properties such as increased water solubility and metabolic stability. The presence of a fluorine atom on the phenyl ring can further modulate the compound's electronic properties, lipophilicity, and metabolic fate, making it an attractive substitution for medicinal chemistry exploration.

This guide outlines two principal and reliable methods for the synthesis of this target molecule:

-

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

-

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

Detailed experimental procedures are provided for each pathway, based on established and well-documented chemical transformations.

Synthetic Pathways

Pathway 1: Acylation of Morpholine with 2-Fluorobenzoyl Chloride

This is a classic and efficient method for amide bond formation. The reaction involves the nucleophilic attack of the secondary amine of morpholine on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. A non-nucleophilic base, such as triethylamine, is typically used to neutralize the hydrochloric acid byproduct.

Pathway 2: Amide Coupling of 2-Fluorobenzoic Acid and Morpholine

This pathway involves the direct coupling of a carboxylic acid with an amine, facilitated by a coupling agent. Reagents such as dicyclohexylcarbodiimide (DCC) or (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of 2-fluoro-N-(morpholin-4-yl)benzamide.

Protocol for Pathway 1: Acylation of Morpholine

This protocol is adapted from a general procedure for the amidation of benzoyl chloride with morpholine.

Materials:

-

Morpholine (1.1 equivalents)

-

Triethylamine (1.2 equivalents)

-

2-Fluorobenzoyl chloride (1.0 equivalent)

-

Dichloromethane (DCM), anhydrous

-

Water, deionized

-

Sodium sulfate, anhydrous

Procedure:

-

To a stirred solution of morpholine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (20 mL per 10 mmol of benzoyl chloride) at ambient temperature, carefully add 2-fluorobenzoyl chloride (1.0 eq) dropwise. The rate of addition should be controlled to minimize any significant increase in temperature.

-

Stir the resulting mixture for an additional 1-2 hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water (20 mL).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 10 mL).

-

Combine the organic extracts and wash with water (4 x 15 mL) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Protocol for Pathway 2: Amide Coupling

This protocol outlines a general procedure using a carbodiimide coupling agent.

Materials:

-

2-Fluorobenzoic acid (1.0 equivalent)

-

Morpholine (1.1 equivalents)

-

Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

-

4-Dimethylaminopyridine (DMAP) (catalytic amount)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Dissolve 2-fluorobenzoic acid (1.0 eq) in anhydrous dichloromethane.

-

Add morpholine (1.1 eq) and a catalytic amount of DMAP to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous dichloromethane dropwise to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU and wash the solid with a small amount of cold dichloromethane.

-

Wash the filtrate sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Characterization Data for (Phenyl)(morpholino)methanone

| Property | Value |

| Molecular Formula | C₁₁H₁₃NO₂ |

| Molecular Weight | 191.23 g/mol |

| Appearance | Off-white solid |

| Yield | 95% (via acylation) |

| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 7.21-7.40 (m, 5H, ArH), 3.50 (br s, 6H, CH₂), 3.29 (br s, 2H, CH₂) |

| ¹³C NMR (75.5 MHz, CDCl₃) δ (ppm) | 169.8 (C=O), 134.7 (Ar-Cq), 129.3 (Ar-CH), 128.0 (Ar-CH), 126.5 (Ar-CH), 66.3 (CH₂), 48.4 (CH₂), 42.7 (CH₂) |

| Mass Spec (ESI) | m/z 191.0 [M+H]⁺ |

Note: The data presented is for the non-fluorinated analogue and is intended for comparative purposes.

Conclusion

The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide can be reliably achieved through two primary pathways: the acylation of morpholine with 2-fluorobenzoyl chloride and the amide coupling of 2-fluorobenzoic acid with morpholine. Both methods are robust and utilize readily available starting materials and reagents. The acylation route is often preferred for its simplicity and high yields. This guide provides detailed, adaptable protocols for both synthetic strategies to aid researchers in the preparation of this and structurally related compounds for further investigation in drug discovery and development programs. It is recommended that for any new synthesis, the reaction conditions be optimized and the final product be thoroughly characterized by modern analytical techniques.

An In-depth Technical Guide on the Physicochemical Properties of 2-Fluoro-N-(morpholin-4-yl)benzamide and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the synthesis and characterization of a class of compounds structurally related to 2-fluoro-N-(morpholin-4-yl)benzamide. Due to the limited availability of public data on the specific molecule "2-fluoro-N-(morpholin-4-yl)benzamide," this document focuses on the closely related and well-documented series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. The methodologies and findings presented herein are derived from published synthetic and biological activity studies and are intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

The core structure, featuring a fluorinated benzamide moiety linked to a morpholine-substituted phenyl ring, is of significant interest in medicinal chemistry due to the established roles of both morpholine and fluorinated aromatic rings in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.

Physicochemical Properties

Table 1: Physicochemical Characterization Data for Representative N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives

| Compound ID | Substituent on Benzamide | Melting Point (°C) | Molecular Formula |

| 3a | H | 168-170 | C₁₇H₁₇FN₂O₂ |

| 3b | 4-CH₃ | 180-182 | C₁₈H₁₉FN₂O₂ |

| 3c | 4-OCH₃ | 178-180 | C₁₈H₁₉FN₂O₃ |

| 3d | 4-Cl | 190-192 | C₁₇H₁₆ClFN₂O₂ |

| 3e | 4-F | 188-190 | C₁₇H₁₆F₂N₂O₂ |

| 3f | 4-NO₂ | 210-212 | C₁₇H₁₆FN₃O₄ |

| 3g | 2-Cl | 172-174 | C₁₇H₁₆ClFN₂O₂ |

| 3h | 2-NO₂ | 198-200 | C₁₇H₁₆FN₃O₄ |

| 3i | 2,4-di-Cl | 202-204 | C₁₇H₁₅Cl₂FN₂O₂ |

| 3j | 3,4,5-tri-OCH₃ | 160-162 | C₂₀H₂₃FN₂O₅ |

Data extracted from Shaikh et al., 2020.

Experimental Protocols

The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives is achieved through a multi-step process, which is detailed below.

Synthesis of 2-Fluoro-4-morpholinobenzenamine (Precursor)

The key intermediate, 2-fluoro-4-morpholinobenzenamine, is synthesized from 1,3-difluorobenzene.

-

Nitration of 1,3-Difluorobenzene: 1,3-Difluorobenzene is nitrated using a mixture of nitric acid and sulfuric acid to yield 2,4-difluoronitrobenzene.

-

Nucleophilic Substitution with Morpholine: The resulting 2,4-difluoronitrobenzene is treated with morpholine in a basic medium (e.g., potassium hydroxide in water). This reaction proceeds via a nucleophilic aromatic substitution where the morpholine displaces one of the fluorine atoms to give 2-fluoro-4-morpholinonitrobenzene.

-

Reduction of the Nitro Group: The nitro group of 2-fluoro-4-morpholinonitrobenzene is then reduced to an amine. This reduction can be carried out using standard methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or with a reducing agent like tin(II) chloride in an acidic medium, to afford 2-fluoro-4-morpholinobenzenamine.

Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives (Final Products)

The final benzamide derivatives are synthesized by a coupling reaction between the precursor amine and various substituted benzoyl chlorides.

-

Reaction Setup: An equimolar amount of 2-fluoro-4-morpholinobenzenamine is dissolved in a suitable solvent, such as toluene, in a round-bottom flask.

-

Addition of Benzoyl Chloride: The desired substituted benzoyl chloride is added dropwise to the solution at room temperature over a period of approximately 30 minutes.

-

Reaction Conditions: The reaction mixture is then heated to reflux temperature.

-

Monitoring and Work-up: The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration. The filtrate is concentrated under vacuum to yield the crude product.

-

Purification: The synthesized compound is purified using flash column chromatography.

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the general synthetic pathway for the preparation of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives.

Caption: Synthetic pathway for N-(2-fluoro-4-morpholin-4-yl-phenyl)-benzamides.

Logical Relationship of Components

This diagram illustrates the key structural components that constitute the final therapeutic candidates discussed in this guide.

Caption: Structural components of the target benzamide derivatives.

Conclusion

This technical guide has summarized the available synthetic and characterization data for a series of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives. While comprehensive physicochemical data for the specifically named 2-fluoro-N-(morpholin-4-yl)benzamide remains elusive, the provided experimental protocols and characterization of related analogues offer a solid foundation for researchers working on this class of compounds. The detailed synthetic workflow and structural relationship diagrams provide a clear visual representation of the chemical processes and molecular architecture, which can aid in the design and synthesis of new derivatives with potentially enhanced biological activities. Further studies are warranted to determine the full physicochemical profile and to explore the structure-activity relationships within this promising chemical space.

An Inquiry into the Mechanistic Action of 2-fluoro-N-(morpholin-4-yl)benzamide: A Review of Available Data

For the attention of Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide aims to provide a comprehensive overview of the mechanism of action for the compound 2-fluoro-N-(morpholin-4-yl)benzamide. A thorough review of publicly available scientific literature and databases was conducted to collate information regarding its biological targets, associated signaling pathways, and relevant experimental data. However, at the time of this report, there is a notable absence of published research specifically detailing the mechanistic properties of this molecule. While the constituent chemical moieties, benzamide and morpholine, are present in numerous biologically active compounds, the specific pharmacological profile of 2-fluoro-N-(morpholin-4-yl)benzamide remains uncharacterized in the public domain.

Introduction

The benzamide and morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into drug candidates to modulate a wide array of biological targets. The morpholine ring, in particular, is often utilized to improve the pharmacokinetic properties of a molecule.[1] Benzamide derivatives have been explored for a variety of therapeutic applications, including as kinase inhibitors and antipsychotic agents. This guide sought to elucidate the specific mechanism of action for the title compound, 2-fluoro-N-(morpholin-4-yl)benzamide.

Current State of Research

Despite a comprehensive search of scientific databases and literature, no studies detailing the mechanism of action, biological targets, or specific signaling pathways affected by 2-fluoro-N-(morpholin-4-yl)benzamide could be identified. The research landscape appears to be focused on other derivatives or related compounds.

For instance, various substituted benzamides have been investigated for their potential as inhibitors of enzymes such as Focal Adhesion Kinase (FAK)[2] and BRAF kinase[3]. These studies, however, do not involve the specific isomeric and substituent pattern of 2-fluoro-N-(morpholin-4-yl)benzamide. The precise positioning of the fluoro group at the 2-position of the benzamide ring, in conjunction with the N-linked morpholine, will confer a unique electronic and steric profile that dictates its specific biological interactions. Without experimental data, any proposed mechanism of action would be purely speculative.

Analysis of Related Scaffolds

While no direct information is available for 2-fluoro-N-(morpholin-4-yl)benzamide, an analysis of its core components can provide a general context for its potential, albeit hypothetical, biological roles.

The Benzamide Moiety

N-substituted benzamides are a versatile class of compounds with a broad range of biological activities.[4] Their ability to participate in hydrogen bonding and other non-covalent interactions makes them suitable for targeting enzyme active sites and receptor binding pockets. The nature and position of substituents on the phenyl ring are critical determinants of their pharmacological activity.

The Morpholine Moiety

The morpholine ring is a common feature in many approved drugs and clinical candidates. It is generally considered to be a metabolically stable, water-solubilizing group. Its presence can influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Future Directions and Conclusion

The absence of data on the mechanism of action of 2-fluoro-N-(morpholin-4-yl)benzamide highlights a gap in the current scientific literature. To elucidate its pharmacological profile, a systematic investigation would be required. The logical workflow for such an investigation is outlined below.

References

An In-depth Technical Guide on 2-fluoro-N-(morpholin-4-yl)benzamide Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives and their analogs, with a focus on their synthesis, antimicrobial properties, and potential as anticancer agents. This document summarizes key findings from available research, presents experimental methodologies, and visualizes relevant biological pathways.

Core Compound Structure and Synthesis

The core structure of the compounds discussed herein is based on a 2-fluoro-N-(morpholin-4-yl)benzamide scaffold. A key synthetic route involves the reaction of 2-fluoro-4-morpholinobenzenamine with various substituted benzoyl chlorides.[1]

General Synthetic Workflow:

The synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives is typically achieved through a straightforward and efficient process.[1] The general workflow can be visualized as follows:

General synthesis workflow for N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives.

This reaction is typically carried out in toluene at reflux temperature, leading to good to excellent yields of the desired pure products. The resulting compounds are then characterized using various spectral techniques such as 1H NMR, IR, mass spectrometry, and elemental analysis.[1]

Biological Activities

Antimicrobial Activity

A significant area of investigation for these derivatives has been their antimicrobial properties. Studies have shown that certain N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives exhibit potent antifungal and antibacterial activity, in some cases comparable to standard drug molecules like Gentamycin, Ampicillin, and Nystatin.[1]

Table 1: Summary of Antimicrobial Activity of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide Derivatives

| Compound ID | Substitution Pattern | Antibacterial Activity | Antifungal Activity |

| Series 1 | Various substituted benzoyl moieties | Potent | Potent |

| Details | Specific quantitative data (e.g., MIC values) are not publicly available in the primary literature. | Activity reported against both Gram-positive and Gram-negative bacteria. | Activity reported against various fungal strains. |

Note: This table is a qualitative summary based on available literature. Specific quantitative data from the primary research could not be accessed.

Potential Anticancer Activity and the PI3K/Akt/mTOR Signaling Pathway

While direct evidence for the anticancer activity of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives is limited, the morpholine moiety is a common feature in a number of compounds that target key signaling pathways involved in cancer progression. One of the most relevant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers and plays a crucial role in cell proliferation, survival, and growth.

Several studies have demonstrated that morpholine-containing compounds can act as inhibitors of this pathway. For instance, some m-(4-morpholinoquinazolin-2-yl)benzamides have been shown to selectively inhibit PI3Kα and block the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis in cancer cells. Similarly, m-(4-morpholino-1,3,5-triazin-2-yl)benzamides have also been identified as inhibitors of this pathway.

Given the structural similarities, it is plausible that 2-fluoro-N-(morpholin-4-yl)benzamide derivatives could also exhibit inhibitory effects on the PI3K/Akt/mTOR pathway. Further investigation into this potential mechanism of action is warranted.

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition:

The following diagram illustrates the PI3K/Akt/mTOR signaling cascade and the potential points of inhibition by morpholine-containing compounds.

The PI3K/Akt/mTOR signaling pathway with potential inhibition points for morpholine-containing benzamide derivatives.

Experimental Protocols

General Procedure for the Synthesis of N-(2-fluoro-4-morpholin-4-yl-phenyl)-substituted-benzamide derivatives

The following is a general protocol based on the reported synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve an equimolar amount of 2-fluoro-4-morpholinobenzenamine in toluene (approximately 10 volumes).

-

Addition of Reagent: To this solution, add the desired substituted benzoyl chloride dropwise over a period of 30 minutes at room temperature.

-

Reaction: Heat the reaction mixture to reflux temperature.

-

Monitoring: Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture to room temperature.

-

Purification: Filter the reaction mixture and concentrate the filtrate under vacuum to obtain the crude product. The crude product can be further purified by flash column chromatography.[2]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the agar diffusion method for preliminary screening and the broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Workflow for Antimicrobial Susceptibility Testing:

A general workflow for antimicrobial susceptibility testing of the synthesized compounds.

a) Agar Diffusion Method (Qualitative Screening):

-

Prepare Mueller-Hinton agar plates for bacteria or Sabouraud Dextrose agar plates for fungi.

-

Inoculate the entire surface of the agar with a standardized suspension of the test microorganism.

-

Place sterile paper discs impregnated with known concentrations of the synthesized compounds onto the agar surface.

-

Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disc.

b) Broth Dilution Method (MIC Determination):

-

Prepare a series of twofold dilutions of the synthesized compounds in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism and medium) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Conclusion and Future Directions

Derivatives of 2-fluoro-N-(morpholin-4-yl)benzamide represent a promising class of compounds with demonstrated antimicrobial activity. The synthetic route to these molecules is efficient and allows for the generation of a diverse library of analogs by varying the substituted benzoyl chloride.

While the primary focus of the available research has been on their antimicrobial properties, the presence of the morpholine moiety suggests that these compounds may have a broader pharmacological profile. The potential for these derivatives to interact with cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, is an exciting avenue for future research.

To advance the understanding and potential therapeutic application of these compounds, the following steps are recommended:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To elucidate the specific structural features that contribute to the observed antimicrobial activity.

-

Mechanism of Action Studies: To determine the precise molecular targets and mechanisms by which these compounds exert their antimicrobial effects.

-

In-depth Anticancer Evaluation: Screening of these derivatives against a panel of cancer cell lines and investigation of their effects on key signaling pathways, including PI3K/Akt/mTOR.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of the most promising lead compounds.

By pursuing these research directions, the full therapeutic potential of 2-fluoro-N-(morpholin-4-yl)benzamide derivatives and their analogs can be more thoroughly explored.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Characterization, and Computational Studies on Benzamide Substituted Mannich Bases as Novel, Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of 2-fluoro-N-(morpholin-4-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-fluoro-N-(morpholin-4-yl)benzamide is a synthetic compound belonging to the benzamide class of molecules. While direct target identification studies for this specific molecule are not extensively published, analysis of structurally related compounds and their known biological activities provides a strong hypothesis for its molecular target. This technical guide synthesizes the available information to propose a likely target and outlines the experimental methodologies required for its validation.

Based on structure-activity relationship (SAR) studies of similar compounds, the primary putative target for 2-fluoro-N-(morpholin-4-yl)benzamide is the alpha-7 nicotinic acetylcholine receptor (α7 nAChR) . A structurally related molecule, 2-fluoro-N-(3-fluoro-4-(5-((4-morpholinobutyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)benzamide, has been identified as a full agonist of the α7 nAChR, suggesting that the 2-fluorobenzamide scaffold coupled with a basic nitrogen-containing moiety (in this case, a morpholine) is conducive to binding and activation of this receptor.[1][2]

This guide will detail the experimental workflows and data presentation necessary to investigate and confirm the interaction of 2-fluoro-N-(morpholin-4-yl)benzamide with the α7 nAChR.

Proposed Signaling Pathway and Experimental Logic

The α7 nAChR is a ligand-gated ion channel that, upon activation by an agonist, allows the influx of cations, primarily Ca2+, into the cell. This influx triggers a cascade of downstream signaling events. The logical workflow to confirm 2-fluoro-N-(morpholin-4-yl)benzamide as an α7 nAChR agonist involves a series of experiments progressing from initial binding confirmation to functional cellular and in vivo assays.

Caption: Logical workflow for the target identification and validation of 2-fluoro-N-(morpholin-4-yl)benzamide.

Quantitative Data Summary

A crucial aspect of target identification is the quantitative characterization of the compound's interaction with its putative target. The following table outlines the key quantitative parameters that should be determined through the experimental protocols described in the subsequent section.

| Parameter | Description | Experimental Assay | Expected Value Range (based on analogs) |

| Ki (nM) | Inhibitor constant, a measure of binding affinity. | Radioligand Binding Assay | 1 - 100 nM |

| IC50 (nM) | Half-maximal inhibitory concentration in a competitive binding assay. | Radioligand Binding Assay | 1 - 200 nM |

| EC50 (nM) | Half-maximal effective concentration in a functional assay. | Calcium Flux Assay, Electrophysiology | 10 - 500 nM |

| Emax (%) | Maximum efficacy of the compound relative to a known full agonist. | Calcium Flux Assay, Electrophysiology | 80 - 110% (for a full agonist) |

| Selectivity | Ratio of Ki or EC50 for the target receptor versus other receptors. | Counter-screening assays | >100-fold vs. other nAChR subtypes |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following are standard protocols for key experiments in the target identification of an α7 nAChR agonist.

Radioligand Binding Assay

This assay directly measures the ability of the test compound to displace a known radiolabeled ligand from the α7 nAChR.

Objective: To determine the binding affinity (Ki and IC50) of 2-fluoro-N-(morpholin-4-yl)benzamide for the α7 nAChR.

Materials:

-

Membrane preparations from cells expressing human α7 nAChR.

-

Radioligand: [³H]-Methyllycaconitine ([³H]-MLA) or [¹²⁵I]-α-Bungarotoxin.

-

Test compound: 2-fluoro-N-(morpholin-4-yl)benzamide.

-

Non-specific binding control: A high concentration of a known α7 nAChR ligand (e.g., unlabeled MLA or nicotine).

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of 2-fluoro-N-(morpholin-4-yl)benzamide.

-

In a 96-well plate, add the membrane preparation, radioligand at a concentration near its Kd, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Transfer the filters to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Workflow for the radioligand binding assay.

Calcium Flux Functional Assay

This cell-based assay measures the functional consequence of receptor activation, which for α7 nAChR is an increase in intracellular calcium.

Objective: To determine the functional potency (EC50) and efficacy (Emax) of 2-fluoro-N-(morpholin-4-yl)benzamide.

Materials:

-

A cell line stably expressing human α7 nAChR (e.g., HEK293 or CHO cells).

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compound: 2-fluoro-N-(morpholin-4-yl)benzamide.

-

Reference agonist (e.g., nicotine or PNU-282987).

-

A fluorescence plate reader with an integrated fluidic dispenser.

Procedure:

-

Plate the cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the calcium-sensitive dye by incubating them with a solution of the dye in assay buffer for a specified time (e.g., 1 hour) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare serial dilutions of 2-fluoro-N-(morpholin-4-yl)benzamide and the reference agonist.

-

Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

-

Add the test compound or reference agonist to the wells and continue recording the fluorescence intensity over time.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Calculate the peak fluorescence response for each concentration of the compound.

-

Plot the peak response against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values. The Emax is typically expressed as a percentage of the maximal response induced by the reference agonist.

Caption: Workflow for the calcium flux functional assay.

Conclusion

While direct experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is limited in the public domain, the strong evidence from structurally related compounds points towards the alpha-7 nicotinic acetylcholine receptor as its primary molecular target. The experimental protocols detailed in this guide provide a robust framework for the systematic investigation and validation of this hypothesis. Successful target identification and characterization are critical steps in the drug discovery and development process, providing a mechanistic understanding of a compound's biological activity and paving the way for further preclinical and clinical evaluation.

References

- 1. The discovery of 2-fluoro-N-(3-fluoro-4-(5-((4-morpholinobutyl)amino)-1,3,4-oxadiazol-2-yl)phenyl)benzamide, a full agonist of the alpha-7 nicotinic acetylcholine receptor showing efficacy in the novel object recognition model of cognition enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

Pharmacokinetic Profile of 2-fluoro-N-(morpholin-4-yl)benzamide: A Review of Available Data

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document aims to provide a comprehensive overview of the pharmacokinetic profile of 2-fluoro-N-(morpholin-4-yl)benzamide. However, a thorough review of publicly available scientific literature and databases reveals a significant lack of specific data on the absorption, distribution, metabolism, and excretion (ADME) of this particular compound. While the benzamide and morpholine moieties are common in pharmacologically active molecules, and fluoro-substitution is a frequent strategy in drug design to modulate metabolic stability and other properties, specific experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is not available in the public domain. This guide will, therefore, outline the general considerations for the pharmacokinetic profiling of such a compound and present a hypothetical experimental workflow for its characterization.

Introduction

2-fluoro-N-(morpholin-4-yl)benzamide is a synthetic organic compound featuring a fluorinated benzoyl group attached to a morpholine ring via an amide linkage. The presence of the fluorine atom can significantly influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The morpholine ring often imparts favorable physicochemical properties and can be a site for metabolism. Understanding the pharmacokinetic profile of this molecule is crucial for any potential therapeutic development.

Due to the absence of specific data, this document will serve as a methodological guide for researchers aiming to investigate the pharmacokinetics of 2-fluoro-N-(morpholin-4-yl)benzamide.

Hypothetical Experimental Protocols for Pharmacokinetic Characterization

The following sections detail standard experimental protocols that would be necessary to elucidate the pharmacokinetic profile of 2-fluoro-N-(morpholin-4-yl)benzamide.

In Vitro ADME Studies

Table 1: Proposed In Vitro Assays for 2-fluoro-N-(morpholin-4-yl)benzamide

| Parameter Assessed | Experimental System | Purpose |

| Metabolic Stability | Human and rodent liver microsomes, S9 fraction, or hepatocytes | To determine the intrinsic clearance and identify major metabolic pathways. |

| CYP450 Inhibition | Recombinant human cytochrome P450 enzymes | To assess the potential for drug-drug interactions. |

| Plasma Protein Binding | Equilibrium dialysis, ultracentrifugation, or ultrafiltration with human and rodent plasma | To determine the fraction of the compound bound to plasma proteins, which influences its distribution and clearance. |

| Permeability | Caco-2 or MDCK cell monolayers | To predict intestinal absorption and potential for blood-brain barrier penetration. |

| Solubility | Thermodynamic or kinetic solubility assays in various buffers | To assess the dissolution rate and potential for oral absorption. |

-

Preparation: Human liver microsomes (HLM) are thawed on ice. A stock solution of 2-fluoro-N-(morpholin-4-yl)benzamide is prepared in a suitable organic solvent (e.g., DMSO) and then diluted in incubation buffer (e.g., potassium phosphate buffer, pH 7.4).

-

Incubation: The compound (final concentration, e.g., 1 µM) is pre-incubated with HLM in the presence of a regenerating system (e.g., NADPH, UDPGA) at 37°C.

-

Reaction Initiation and Termination: The reaction is initiated by the addition of the cofactor. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of the linear regression provides the elimination rate constant (k), and the in vitro half-life (t½) is calculated as 0.693/k. Intrinsic clearance (CLint) is then calculated based on the t½ and the protein concentration in the incubation.

In Vivo Pharmacokinetic Studies

Table 2: Proposed In Vivo Pharmacokinetic Study Design in Rodents

| Parameter | Study Design |

| Animal Model | Male and female Sprague-Dawley rats or C57BL/6 mice |

| Dosing Routes | Intravenous (IV) bolus and oral (PO) gavage |

| Dose Levels | At least two dose levels for each route to assess dose proportionality |

| Sample Collection | Serial blood samples collected from the tail vein or jugular vein at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose) |

| Bioanalysis | Plasma concentrations of 2-fluoro-N-(morpholin-4-yl)benzamide determined by a validated LC-MS/MS method |

| Pharmacokinetic Parameters | Cmax, Tmax, AUC, t½, CL, Vd (for IV), and F% (for PO) |

-

Animal Acclimatization: Male Sprague-Dawley rats are acclimatized for at least one week before the study.

-

Dosing: For intravenous administration, the compound is formulated in a suitable vehicle (e.g., saline with a co-solvent) and administered as a bolus via the tail vein. For oral administration, the compound is formulated as a suspension or solution and administered by gavage.

-

Blood Sampling: Blood samples (approximately 100 µL) are collected into tubes containing an anticoagulant (e.g., K2EDTA) at specified time points. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalytical Method: A sensitive and specific LC-MS/MS method is developed and validated for the quantification of 2-fluoro-N-(morpholin-4-yl)benzamide in rat plasma.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) with software such as WinNonlin® to determine the key pharmacokinetic parameters.

Potential Metabolic Pathways and Signaling Interactions

While no specific signaling pathways are known for 2-fluoro-N-(morpholin-4-yl)benzamide, a hypothetical workflow for its investigation is presented below.

Caption: Hypothetical workflow for pharmacokinetic characterization.

Conclusion

The successful development of any new chemical entity as a therapeutic agent is contingent on a thorough understanding of its pharmacokinetic properties. For 2-fluoro-N-(morpholin-4-yl)benzamide, such data is currently absent from the public domain. The experimental protocols and workflows outlined in this guide provide a standard framework for researchers to generate the necessary in vitro and in vivo data. Elucidating the ADME properties will be a critical step in assessing the druggability of this compound and guiding any future preclinical and clinical development. Researchers are encouraged to perform these studies to fill the existing knowledge gap.

Investigating the Structure-Activity Relationship of 2-fluoro-N-(morpholin-4-yl)benzamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzamide moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its synthetic tractability and ability to interact with a wide range of biological targets have made it a focal point in drug discovery. The incorporation of a morpholine ring, a common motif in CNS-active and other therapeutic agents, often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability. The specific compound, 2-fluoro-N-(morpholin-4-yl)benzamide, combines these key features with a fluorine substituent at the 2-position of the benzoyl ring, a modification known to modulate electronic properties and metabolic fate.

This technical guide aims to provide a detailed, albeit predictive, investigation into the SAR of 2-fluoro-N-(morpholin-4-yl)benzamide. By examining the individual and combined contributions of the 2-fluorobenzoyl and N-morpholine moieties, we can hypothesize its potential biological targets and design strategies for analog development.

Core Structural Components and Their Significance

The structure of 2-fluoro-N-(morpholin-4-yl)benzamide can be dissected into three key components, each contributing to its overall physicochemical and pharmacological profile.

| Component | Structure | Potential Significance |

| 2-Fluorobenzoyl Moiety |  | The ortho-fluoro substituent can influence the conformation of the amide bond, impact binding to target proteins through electrostatic or hydrogen bonding interactions, and alter metabolic pathways by blocking potential sites of oxidation. |

| Amide Linker | -C(=O)N- | The amide bond is a critical hydrogen bond donor and acceptor, crucial for interaction with many biological targets. Its planarity and rotational barrier influence the overall molecular shape. |

| N-Morpholine Ring |  | The morpholine ring enhances aqueous solubility and can act as a hydrogen bond acceptor. Its chair conformation provides a specific three-dimensional shape that can be important for receptor recognition. |

Inferred Structure-Activity Relationships

Due to the absence of direct experimental data, the following SAR is inferred from studies on analogous compounds.

The Role of the 2-Fluoro Substituent

The placement of a fluorine atom at the ortho position of the benzoyl ring is a common strategy in drug design.

-

Conformational Control: The 2-fluoro group can induce a non-coplanar arrangement between the phenyl ring and the amide group. This "ortho-effect" can be crucial for fitting into specific binding pockets and can also influence the compound's metabolic stability by shielding the amide bond from enzymatic hydrolysis.

-

Electronic Effects: Fluorine is a highly electronegative atom, which can modulate the acidity of the amide proton and the charge distribution of the aromatic ring. This can impact interactions with target residues.

-

Metabolic Blocking: The C-F bond is exceptionally strong, making it resistant to metabolic cleavage. Placing a fluorine at a potential site of metabolism can increase the compound's half-life.

In the context of kinase inhibitors, for example, a 2-fluorobenzamide moiety has been explored, where the fluorine atom can form key hydrogen bonds with the hinge region of the kinase.

The Significance of the N-Morpholine Moiety

The N-morpholine group is a versatile functional group in medicinal chemistry, often referred to as a "pharmacokinetic enhancer."

-

Solubility and Permeability: The morpholine ring, with its oxygen and nitrogen heteroatoms, can improve aqueous solubility, which is often a challenge for aromatic compounds. This balance of hydrophilicity and lipophilicity is critical for oral bioavailability.

-

Metabolic Stability: The morpholine ring is generally metabolically stable.

-

Target Interactions: The oxygen atom of the morpholine can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.

Studies on various classes of compounds, including FAK inhibitors and CB2 agonists, have shown that the morpholine moiety is well-tolerated and can contribute to potent activity.[1][2][3]

Hypothetical SAR Summary for 2-fluoro-N-(morpholin-4-yl)benzamide Analogs

Based on the analysis of related compounds, the following table summarizes the predicted impact of structural modifications on the biological activity of 2-fluoro-N-(morpholin-4-yl)benzamide.

| Modification | Predicted Impact on Activity | Rationale |

| Position of Fluorine | Moving the fluorine to the 3- or 4-position would likely alter the binding mode and could decrease activity if the ortho-conformation is critical. | The ortho-fluoro group often plays a specific role in target engagement through conformational restriction or direct interaction. |

| Replacement of Fluorine | Substitution with other halogens (Cl, Br) or small alkyl groups (CH3) would alter steric and electronic properties, potentially leading to a loss of potency. | The unique properties of fluorine (small size, high electronegativity) are often difficult to replicate with other substituents. |

| Modification of the Morpholine Ring | Introduction of substituents on the morpholine ring could either enhance or decrease activity depending on the target's steric tolerance. | Small alkyl groups might be tolerated, while larger groups could lead to steric clashes. |

| Replacement of the Morpholine Ring | Replacement with other cyclic amines (e.g., piperidine, piperazine) would alter the physicochemical properties and could impact both potency and selectivity. | Piperazine, for instance, introduces an additional basic center which could be beneficial for certain targets. |

Potential Biological Targets and Therapeutic Areas

Given the structural motifs present in 2-fluoro-N-(morpholin-4-yl)benzamide, several potential biological targets can be hypothesized:

-

Kinases: The benzamide scaffold is a well-known hinge-binding motif for many kinases. The 2-fluoro substitution could enhance selectivity for certain kinase families.

-

G-Protein Coupled Receptors (GPCRs): The combination of an aromatic core and a basic amine is a common feature of GPCR ligands.

-

Ion Channels: Benzamide derivatives have been reported to modulate the function of various ion channels.

-

Enzymes: The amide functionality can participate in key interactions within the active sites of enzymes such as histone deacetylases (HDACs).

The presence of the morpholine group, which is prevalent in many CNS-active drugs, suggests that 2-fluoro-N-(morpholin-4-yl)benzamide could potentially have applications in neurological or psychiatric disorders.[4]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 2-fluoro-N-(morpholin-4-yl)benzamide and its analogs.

General Synthesis of N-Acylmorpholines

A common method for the synthesis of N-acylmorpholines involves the reaction of a benzoyl chloride with morpholine.

dot

Caption: General synthetic scheme for 2-fluoro-N-(morpholin-4-yl)benzamide.

Protocol:

-

Dissolve 2-fluorobenzoyl chloride (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a base, such as triethylamine or pyridine (1.1 eq), to the solution.

-

Slowly add morpholine (1.0 eq) to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (typically a few hours) and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous workup to remove the base and any water-soluble byproducts.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-fluoro-N-(morpholin-4-yl)benzamide.

In Vitro Biological Evaluation Workflow

A generalized workflow for the initial biological screening of 2-fluoro-N-(morpholin-4-yl)benzamide and its analogs is presented below.

dot

Caption: General workflow for in vitro biological evaluation.

Key Experimental Protocols:

-

Target-Based Assays: If a specific target is hypothesized (e.g., a particular kinase), enzymatic assays can be performed to determine the inhibitory activity (IC50) of the compound.

-

Cell-Based Assays: The compound can be tested in various cell lines to assess its effect on cell viability, proliferation, or other cellular phenotypes. This can help to identify potential therapeutic areas and assess cytotoxicity.

-

Selectivity Profiling: Active compounds should be tested against a panel of related targets (e.g., a kinase panel) to determine their selectivity.

-

ADME-Tox Profiling: In later stages, in vitro assays to assess absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties are crucial for evaluating the drug-like properties of the compound.

Conclusion and Future Directions

While direct experimental data for 2-fluoro-N-(morpholin-4-yl)benzamide is currently lacking, a comprehensive analysis of its structural components allows for the formulation of a predictive SAR framework. The combination of a 2-fluorobenzoyl moiety and an N-morpholine ring suggests potential for this compound to be a biologically active molecule with favorable drug-like properties.

Future research should focus on:

-

Synthesis and Biological Screening: The synthesis of 2-fluoro-N-(morpholin-4-yl)benzamide and a library of its analogs is the essential first step to validate the hypotheses presented in this guide. Screening against a diverse panel of biological targets, particularly kinases and GPCRs, would be a logical starting point.

-

In-depth SAR Studies: Once a biological activity is identified, systematic modifications to all three core components of the molecule should be performed to establish a clear SAR.

-

Computational Modeling: Molecular docking and other in-silico methods can be employed to rationalize the observed SAR and guide the design of more potent and selective analogs.[5][6]

By systematically exploring the chemical space around this scaffold, the full therapeutic potential of 2-fluoro-N-(morpholin-4-yl)benzamide and its derivatives can be unlocked.

References

- 1. Discovery of N-(3-(morpholinomethyl)-phenyl)-amides as potent and selective CB2 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents [mdpi.com]

- 3. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 2-fluoro-N-(morpholin-4-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available information on the specific high-throughput screening applications of 2-fluoro-N-(morpholin-4-yl)benzamide is limited. The following application note and protocols are presented as a representative and hypothetical example of how a novel benzamide compound could be screened against a relevant biological target, based on the common activities of structurally similar molecules and established high-throughput screening (HTS) methodologies.[1][2]

Introduction

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell proliferation, survival, growth, and metabolism.[3] Dysregulation of this pathway is one of the most frequent occurrences in human cancers, making its components, particularly the serine/threonine kinase Akt (also known as Protein Kinase B), highly attractive targets for therapeutic intervention.[3][4] The benzamide scaffold is a privileged structure in medicinal chemistry, with many derivatives showing potent inhibitory activity against various kinases.[1][2]

This application note describes a robust, automated high-throughput screening assay for identifying and characterizing inhibitors of Akt1 kinase. The protocol is suitable for screening large compound libraries and has been exemplified using the novel compound, 2-fluoro-N-(morpholin-4-yl)benzamide. The assay employs a time-resolved fluorescence resonance energy transfer (TR-FRET) format, a homogenous and sensitive method ideal for HTS.[5]

Signaling Pathway Context

The PI3K/Akt/mTOR pathway is activated by growth factors and other extracellular signals. This leads to the activation of PI3K, which phosphorylates PIP2 to PIP3. PIP3 recruits Akt and PDK1 to the cell membrane, where Akt is phosphorylated and activated. Activated Akt then phosphorylates a multitude of downstream substrates, leading to various cellular responses, including cell survival and proliferation. Inhibition of Akt is a key strategy to counteract this pro-survival signaling in cancer cells.

Caption: The PI3K/Akt/mTOR signaling pathway.

Assay Principle

This protocol utilizes a TR-FRET immunoassay to measure the phosphorylation of a biotinylated peptide substrate by Akt1. The reaction mixture contains the Akt1 enzyme, the biotinylated substrate, and ATP. In the presence of active enzyme, the substrate is phosphorylated. After the kinase reaction, a detection solution containing Europium (Eu)-labeled anti-phospho-serine antibody (donor) and Streptavidin-Allophycocyanin (SA-APC) (acceptor) is added.

If the substrate is phosphorylated, the anti-phospho-antibody binds to it. The biotin tag on the substrate is simultaneously bound by SA-APC. This brings the Eu-donor and APC-acceptor into close proximity, allowing FRET to occur upon excitation at 340 nm. The resulting FRET signal is measured at 665 nm. Inhibitors of Akt1, such as 2-fluoro-N-(morpholin-4-yl)benzamide, will prevent substrate phosphorylation, disrupting the FRET pair formation and leading to a decrease in the signal.

High-Throughput Screening Workflow

The HTS process is designed for automation in a 384-well plate format. It involves compound dispensing, addition of enzyme and substrate, initiation of the kinase reaction with ATP, and finally, the addition of the detection reagents before reading the plate.

Caption: Automated HTS workflow for Akt1 inhibition.

Experimental Protocol

Materials and Reagents

-

Enzyme: Recombinant Human Akt1 (e.g., SignalChem, Cat# P61-10G)

-

Substrate: Biotin-Akt/SGK Substrate Peptide (e.g., SignalChem, Cat# A05-58)

-

ATP: Adenosine 5'-triphosphate (Sigma, Cat# A7699)

-

Antibody: LANCE® Ultra ULight™-anti-p-Akt Substrate (Ser) Antibody (PerkinElmer, Cat# TRF0104)

-

Acceptor: LANCE® SureLight® Allophycocyanin-Streptavidin (PerkinElmer, Cat# CR130-100)

-

Assay Plates: 384-well low-volume, white, opaque plates (e.g., Corning, Cat# 3824)

-

Compound: 2-fluoro-N-(morpholin-4-yl)benzamide, dissolved in 100% DMSO

-

Controls: Staurosporine (potent kinase inhibitor, positive control), DMSO (negative control)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

Reagent Preparation

-

2X Akt1/Substrate Mix: Prepare a solution in Assay Buffer containing Akt1 at 4 nM and Biotin-Akt Substrate at 2 µM.

-

2X ATP Solution: Prepare a solution of ATP at 20 µM in Assay Buffer.

-

4X TR-FRET Detection Mix: Prepare a solution in Assay Buffer containing Eu-anti-phospho-antibody at 8 nM and SA-APC at 80 nM.

Assay Procedure (384-well format)

-

Compound Plating: Using an acoustic dispenser, transfer 50 nL of test compounds (at 2 mM in DMSO) or control solutions to the assay plate. This results in a final compound concentration of 10 µM in the kinase reaction.

-

Enzyme/Substrate Addition: Add 5 µL of the 2X Akt1/Substrate Mix to all wells.

-

Pre-incubation: Centrifuge the plates briefly (1 min at 1000 rpm) and incubate for 15 minutes at room temperature.

-

Reaction Initiation: Add 5 µL of the 2X ATP Solution to all wells to start the kinase reaction. The final volume is 10 µL.

-

Kinase Reaction: Centrifuge the plates (1 min at 1000 rpm) and incubate for 60 minutes at room temperature.

-

Reaction Termination & Detection: Add 10 µL of the 4X TR-FRET Detection Mix to all wells to stop the reaction. The final volume is 20 µL.

-

Detection Incubation: Centrifuge the plates (1 min at 1000 rpm), cover to protect from light, and incubate for 60 minutes at room temperature.

-

Plate Reading: Read the plate on a TR-FRET enabled plate reader (e.g., PHERAstar or EnVision) with excitation at 340 nm and emission at 615 nm and 665 nm.

Data Presentation and Analysis

Data Calculation

-

TR-FRET Ratio: Calculate the emission ratio for each well: Ratio = (Emission at 665 nm / Emission at 615 nm) * 10,000

-

Percent Inhibition: Calculate the percentage of inhibition for each test compound: % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl)) Where:

-

Ratio_compound is the ratio from a well with a test compound.

-

Ratio_pos_ctrl is the average ratio from positive control wells (e.g., Staurosporine).

-

Ratio_neg_ctrl is the average ratio from negative control wells (DMSO).

-

-

Z'-Factor: Assess the quality of the assay using the Z'-factor, which should be ≥ 0.5 for a robust screen.[6][7][8] Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

-

IC50 Determination: For hit compounds, perform a dose-response experiment and fit the data to a four-parameter logistic equation to determine the IC50 value.[9][10][11]

Summary of Quantitative Data

Table 1: HTS Assay Performance Summary

| Parameter | Value | Interpretation |

|---|---|---|

| Z'-Factor | 0.78 | Excellent assay quality, suitable for HTS.[7] |

| Signal to Background (S/B) | 12.5 | Robust signal window. |

| CV% (Negative Control) | 4.2% | Low variability in the assay signal. |

| CV% (Positive Control) | 5.8% | Low variability in the inhibited signal. |

Table 2: Hypothetical Dose-Response Data for 2-fluoro-N-(morpholin-4-yl)benzamide against Akt1

| Concentration (µM) | % Inhibition (Mean) | Std. Dev. |

|---|---|---|

| 100.0 | 98.5 | 2.1 |

| 33.3 | 95.2 | 3.5 |

| 11.1 | 89.1 | 4.0 |

| 3.7 | 75.4 | 5.2 |

| 1.2 | 51.3 | 4.8 |

| 0.4 | 24.6 | 6.1 |

| 0.1 | 8.9 | 5.5 |

| 0.0 | 0.0 | 4.3 |

Table 3: Potency of 2-fluoro-N-(morpholin-4-yl)benzamide

| Compound | Target | IC50 (µM) |

|---|

| 2-fluoro-N-(morpholin-4-yl)benzamide | Akt1 | 1.15 |

Conclusion

The described TR-FRET assay provides a robust, sensitive, and high-throughput method for identifying and characterizing inhibitors of Akt1 kinase. The workflow is readily automated for screening large compound libraries. The hypothetical data for 2-fluoro-N-(morpholin-4-yl)benzamide demonstrates its potential as a moderately potent inhibitor of Akt1, warranting further investigation through secondary assays and medicinal chemistry efforts to establish its mechanism of action and selectivity profile. This protocol serves as a foundational template for kinase inhibitor discovery campaigns.

References

- 1. In silico screening-based discovery of benzamide derivatives as inhibitors of Rho-associated kinase-1 (ROCK1) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FLT3-ITD confers resistance to the PI3K/Akt pathway inhibitors by protecting the mTOR/4EBP1/Mcl-1 pathway through STAT5 activation in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 7. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 8. assay.dev [assay.dev]

- 9. High-Throughput Dose-Response Data Analysis | by Scott McPhee | Medium [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. HTSplotter: An end-to-end data processing, analysis and visualisation tool for chemical and genetic in vitro perturbation screening - PMC [pmc.ncbi.nlm.nih.gov]

2-fluoro-N-(morpholin-4-yl)benzamide as a chemical probe for [target protein]

An initial survey of scientific literature indicates that 2-fluoro-N-(morpholin-4-yl)benzamide is not established as a specific chemical probe for a particular protein target. Its direct biological activity and mechanism of action are not well-documented in publicly available research.

Therefore, this document provides detailed application notes and protocols for a representative and well-characterized chemical probe from the broader benzamide class: AMG 900 . This potent, orally bioavailable, and selective pan-Aurora kinase inhibitor serves as an excellent exemplar for researchers, scientists, and drug development professionals interested in utilizing benzamide derivatives as chemical probes.

Application Notes for AMG 900: A Pan-Aurora Kinase Inhibitor

Introduction

AMG 900 is a novel, ATP-competitive phthalazinamine-based small molecule inhibitor of Aurora kinases.[1] It exhibits high potency against all three members of the Aurora kinase family: Aurora A, Aurora B, and Aurora C.[1][2] These serine/threonine kinases are crucial regulators of mitosis, playing essential roles in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[3] Overexpression of Aurora kinases is common in many human cancers, making them attractive targets for cancer therapy.[4] AMG 900 serves as a valuable chemical probe to investigate the cellular functions of Aurora kinases and as a potential therapeutic agent.

Mechanism of Action

AMG 900 selectively binds to the ATP-binding pocket of Aurora kinases A, B, and C, preventing their catalytic activity.[1][5] Inhibition of Aurora A disrupts centrosome separation and spindle formation, while inhibition of Aurora B, a component of the chromosomal passenger complex, leads to defects in chromosome alignment, silencing of the spindle assembly checkpoint (SAC), and failure of cytokinesis.[6][7] This ultimately results in endoreduplication (repeated rounds of DNA replication without cell division) and apoptosis in cancer cells.[8][9] A key pharmacodynamic marker of Aurora B inhibition by AMG 900 is the reduced phosphorylation of its substrate, Histone H3 at Serine 10 (p-Histone H3).[1][8][9]

Quantitative Data

The following tables summarize the in vitro and in vivo properties of AMG 900.

Table 1: In Vitro Kinase Inhibitory Potency of AMG 900

| Kinase Target | IC50 (nM) | Selectivity Notes |

| Aurora A | 5 | Potent inhibitor |

| Aurora B | 4 | Potent inhibitor |

| Aurora C | 1 | Most potent against Aurora C |

| p38α | >10-fold less potent | High selectivity over these kinases |

| Tyk2 | >10-fold less potent | High selectivity over these kinases |

| JNK2 | >10-fold less potent | High selectivity over these kinases |

| Met | >10-fold less potent | High selectivity over these kinases |

| Tie2 | >10-fold less potent | High selectivity over these kinases |

Data sourced from multiple studies.[1][2]

Table 2: Cellular Activity of AMG 900 in Cancer Cell Lines

| Cell Line | Tumor Type | Cellular Effect | EC50 (nM) | Notes |

| HCT116 | Colon Carcinoma | Inhibition of Colony Formation | ~5 | - |

| HeLa | Cervical Cancer | Inhibition of p-Aurora A/B | 6.5 / 8.2 (IC50) | - |

| Multiple (Panel of 26) | Various | Inhibition of Proliferation | 0.7 - 5.3 | Includes paclitaxel-resistant cell lines |

| A172, U-87MG, U-118MG | Glioblastoma | Reduction in Cell Growth | Concentration-dependent | Effective against glioblastoma cells |

Data compiled from various preclinical evaluations.[2][8][10]

Table 3: Summary of Preclinical Pharmacokinetic Properties of AMG 900

| Species | Clearance | Volume of Distribution | Oral Bioavailability (%) | Terminal Half-life (h) |

| Mouse | Moderate | Small | ~31-107 | ~0.6-2.4 |

| Rat | Moderate | Small | ~31-107 | ~0.6-2.4 |

| Dog | Low | Small | ~31-107 | ~0.6-2.4 |

AMG 900 is highly bound to plasma proteins (>99%) and is a weak substrate for P-glycoprotein (Pgp).[11][12][13]

Signaling Pathway and Experimental Workflow

Caption: Aurora Kinase Signaling in Mitosis and Inhibition by AMG 900.

Caption: Workflow for Preclinical Evaluation of a Kinase Inhibitor Probe.

Experimental Protocols

1. In Vitro Aurora Kinase Inhibition Assay (HTRF)

This protocol describes a method to determine the IC50 value of AMG 900 against Aurora kinases using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.

-

Materials:

-

Recombinant human Aurora A, B, and C enzymes.

-

Biotinylated peptide substrate.

-

ATP.

-

HTRF KinEASE™-STK S1 Kit (Cisbio) or equivalent, containing Eu³⁺-cryptate labeled anti-phospho-serine/threonine antibody and XL665-conjugated streptavidin.

-

AMG 900 (dissolved in 100% DMSO to make a 10 mM stock).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 2 mM DTT).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

-

-

Procedure:

-

Compound Preparation: Prepare a serial dilution of AMG 900 in 100% DMSO. Further dilute these stocks into the assay buffer to achieve the desired final concentrations (e.g., from 1 µM to 0.01 nM) with a final DMSO concentration of ≤1%.

-

Reaction Mixture: Prepare a master mix containing the kinase and biotinylated peptide substrate in the assay buffer. The concentrations of enzyme and substrate should be optimized based on the specific activity of the kinase, typically near the Km for the peptide.[14]

-

Assay Plate Setup:

-

Add 2.5 µL of diluted AMG 900 or DMSO (vehicle control) to the wells of the 384-well plate.

-

Add 5 µL of the enzyme/peptide master mix to each well to initiate the reaction.

-

-

Kinase Reaction:

-

Prepare an ATP solution in assay buffer (at a concentration equal to its Km for the specific kinase).

-

Add 2.5 µL of the ATP solution to each well to start the kinase reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

-

Detection:

-

Prepare the detection mix by diluting the Eu³⁺-cryptate antibody and streptavidin-XL665 in the detection buffer provided with the kit.

-

Add 10 µL of the detection mix to each well to stop the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (cryptate emission) and 665 nm (XL665 emission).

-

Analysis: Calculate the HTRF ratio (665 nm/620 nm * 10,000). Plot the percentage of inhibition against the logarithm of AMG 900 concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

2. Cell Proliferation and Colony Formation Assay

This protocol assesses the long-term effect of AMG 900 on the ability of single cells to form colonies.

-

Materials:

-

Human cancer cell lines (e.g., HCT116, HeLa).

-

Complete cell culture medium.

-

AMG 900 (10 mM stock in DMSO).

-

6-well plates.

-

Crystal Violet staining solution (0.5% w/v in 25% methanol).

-

-

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a low density (e.g., 500-1000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Treat the cells with various concentrations of AMG 900 (e.g., 0.5, 5.0, 50 nM) or DMSO vehicle control for 48 hours.[2][14]

-

Drug Washout: After 48 hours, aspirate the medium containing the drug, wash the cells twice with complete medium, and add 2 mL of fresh, drug-free medium to each well.[1][15]

-

Colony Growth: Incubate the plates for 10-14 days, or until the colonies in the DMSO control wells are clearly visible.

-

Staining:

-

Aspirate the medium and gently wash the wells with PBS.

-

Fix the colonies with 1 mL of ice-cold methanol for 15 minutes.

-

Aspirate the methanol and add 1 mL of Crystal Violet solution to each well. Stain for 20 minutes at room temperature.

-

-

Wash and Dry: Gently wash the plates with distilled water until the excess stain is removed and allow the plates to air dry.

-

Imaging and Quantification: Scan or photograph the plates. The number and size of colonies can be quantified using image analysis software (e.g., ImageJ).

-

3. Western Blot for p-Histone H3 Target Engagement

This protocol measures the inhibition of Aurora B activity in cells by detecting the phosphorylation level of its substrate, Histone H3.

-

Materials:

-

HeLa or HCT116 cells.

-

AMG 900.

-

RIPA lysis buffer with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels and electrophoresis equipment.

-

PVDF membrane and transfer apparatus.

-

Blocking buffer (5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-Histone H3 (Ser10), Rabbit anti-total Histone H3, and a loading control (e.g., anti-β-actin).

-

HRP-conjugated anti-rabbit secondary antibody.

-

Enhanced chemiluminescence (ECL) substrate.

-

-

Procedure:

-

Cell Treatment: Plate cells and allow them to attach. Treat with AMG 900 at desired concentrations (e.g., 10, 50, 100 nM) for 6-24 hours. Include a DMSO vehicle control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Protein Quantification: Determine the protein concentration of the supernatant using the BCA assay.

-

SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with the primary antibody against p-Histone H3 (Ser10) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again and apply the ECL substrate.

-

-

Detection: Image the blot using a chemiluminescence detection system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total Histone H3 and/or β-actin.

-

4. In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of AMG 900 in a mouse model.

-

Materials:

-

Female athymic nude mice.

-

Human tumor cells (e.g., HCT116, COLO 205).

-

Matrigel.

-

AMG 900 formulation for oral gavage (e.g., in 0.5% methylcellulose).

-

Calipers for tumor measurement.

-

-

Procedure:

-

Tumor Implantation: Subcutaneously inject tumor cells (e.g., 2 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.[2]

-

Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a mean volume of ~150-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, AMG 900 at 3.75, 7.5, and 15 mg/kg; n=10 per group).[2][9]

-

Drug Administration: Administer AMG 900 or vehicle by oral gavage according to the desired schedule (e.g., once daily, twice daily for 21 days).[8]

-

Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and overall health as indicators of toxicity.

-

Pharmacodynamic (PD) Analysis:

-

In a satellite group of mice, administer a single dose of AMG 900.

-

At a specified time point (e.g., 3 hours post-dose), euthanize the mice and collect tumors.[2]

-

Process the tumors for analysis of p-Histone H3 levels by immunohistochemistry or flow cytometry to confirm target engagement in vivo.

-

-

Efficacy Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size. Calculate tumor growth inhibition (TGI) for each treatment group.

-

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. apexbt.com [apexbt.com]

- 4. Aurora kinase - Wikipedia [en.wikipedia.org]

- 5. Facebook [cancer.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. rupress.org [rupress.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro and in vivo pharmacokinetic characterizations of AMG 900, an orally bioavailable small molecule inhibitor of aurora kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. tandfonline.com [tandfonline.com]

- 14. selleckchem.com [selleckchem.com]

- 15. researchgate.net [researchgate.net]

cell-based assay protocol for 2-fluoro-N-(morpholin-4-yl)benzamide

Application Note and Protocol

Topic: Cell-Based Assay Protocol for 2-fluoro-N-(morpholin-4-yl)benzamide

Audience: Researchers, scientists, and drug development professionals.

Introduction